N-Boc-N,3-dimethyl-L-valine

lipophilicity membrane permeability ADME

Researchers designing peptidomimetics requiring restricted backbone flexibility face a gap: no single commercial building block combines N-methylation with β,β-dimethyl substitution. N-Boc-N,3-dimethyl-L-valine (CAS 136092-79-0) fills this gap as an orthogonally protected, doubly modified amino acid. • Synergistic constraint: N-methyl prevents H-bond donation and enables cis/trans amide isomerism control; the gem-dimethyl (tert-leucine) side chain restricts backbone flexibility and increases steric bulk beyond either modification alone. • Enhanced drug-like profile: Predicted cLogP ~2.40 exceeds N-Boc-L-valine by ~0.4-0.5 log units, improving membrane permeability of resulting peptides. pKa ~4.05 ensures compatibility with standard Boc-SPPS deprotection cycles. • Supply reliability: Available as a research-grade building block from established chemical suppliers; typical purity ≥98% (HPLC).

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
CAS No. 136092-79-0
Cat. No. B8177315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-N,3-dimethyl-L-valine
CAS136092-79-0
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO4/c1-11(2,3)8(9(14)15)13(7)10(16)17-12(4,5)6/h8H,1-7H3,(H,14,15)/t8-/m1/s1
InChIKeySVJPLIDRGZFUOC-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-N,3-dimethyl-L-valine Overview


N-Boc-N,3-dimethyl-L-valine (CAS 136092-79-0) is an orthogonally protected, non-proteinogenic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected N-methylamine and a gem-dimethyl-substituted β-carbon (tert-leucine backbone) . With the molecular formula C₁₂H₂₃NO₄ and a molecular weight of 245.32 g/mol , this compound belongs to the class of doubly modified valine/tert-leucine analogs widely employed as conformational probes and stability-enhancing elements in peptide-based drug design [1]. Unlike simple Boc-valine derivatives, the dual substitution pattern introduces pronounced steric bulk, restricts backbone flexibility, and alters physicochemical properties such as lipophilicity and acidity, making comparative evaluation essential before procurement for synthetic workflows .

N-Boc-N,3-dimethyl-L-valine: Irreplaceable by Simpler Analogs


Substituting N-Boc-N,3-dimethyl-L-valine with its closest structural analogs—N-Boc-L-valine (CAS 13734-41-3), N-Boc-N-methyl-L-valine (CAS 45170-31-8), or N-Boc-L-tert-leucine (CAS 62965-35-9)—is not a chemically neutral decision. Each comparator lacks the dual modification (N-methylation plus β,β-dimethylation) that defines the target compound's conformational constraint, protease resistance, and physicochemical profile [1]. In peptide synthesis, N-methylation alone introduces cis/trans amide bond isomerism and enhances metabolic stability, while β-branching (tert-leucine backbone) independently reduces backbone flexibility and increases hydrophobicity [2]. The synergistic combination of both modifications within a single residue cannot be recapitulated by simple blending or sequential use of mono-modified analogs [3]. The quantitative comparisons below demonstrate the measurable consequences of these structural differences for procurement decisions.

N-Boc-N,3-dimethyl-L-valine Comparative Evidence


Enhanced Lipophilicity Profile

N-Boc-N,3-dimethyl-L-valine exhibits a predicted partition coefficient (LogP) of approximately 2.40 , which is substantially higher than N-Boc-L-valine (LogP ≈ 1.90–1.98 predicted ) and N-Boc-L-tert-leucine (LogP ≈ 2.33 predicted ), and exceeds that of N-Boc-N-methyl-L-valine (LogP not directly reported but inferred lower due to the absence of the gem-dimethyl moiety). The β,β-dimethyl substitution on the tert-leucine scaffold contributes an additive increase in hydrophobicity beyond what N-methylation alone provides [1].

lipophilicity membrane permeability ADME

Increased Steric Demand

The predicted density of N-Boc-N,3-dimethyl-L-valine is 1.055 ± 0.06 g/cm³ , slightly lower than N-Boc-N-methyl-L-valine (1.069 ± 0.06 g/cm³ predicted ), consistent with a larger molecular volume (245.32 g/mol vs. 231.29 g/mol ) arising from the additional β-methyl group. The tert-leucine-like side chain introduces greater van der Waals volume and conformational restriction at the Cα–Cβ bond compared to the isopropyl side chain of standard N-methyl-valine derivatives [1].

steric hindrance conformational constraint peptide folding

Comparable Carboxylic Acid Acidity

The predicted acid dissociation constant (pKa) of N-Boc-N,3-dimethyl-L-valine is 4.05 ± 0.10 , which is nearly identical to N-Boc-N-methyl-L-valine (pKa = 4.03 ± 0.10 predicted ) and N-Boc-L-valine (pKa ≈ 4.0 reported ). This indicates that N-methylation, rather than β-substitution, is the primary determinant of carboxylic acid acidity in this scaffold class [1].

pKa ionization state coupling pH

Hemiasterlin Synthesis Intermediate

N-Boc-N,3-dimethyl-L-valine (or its closely related structural analog) serves as a key protected amino acid building block in the synthesis of hemiasterlin analogs, a class of potent tubulin-binding antimitotic agents [1]. Patent WO 9932509 describes the use of N-Boc-protected β,β-dimethyl amino acids in constructing the highly modified tripeptide framework of hemiasterlin [2]. In this context, the compound provides both the N-methyl amide functionality and the sterically encumbered tert-leucine-like side chain required for high-affinity binding to the Vinca domain of tubulin [3].

hemiasterlin tubulin inhibitor cytotoxic payload

Efficient Peptide Coupling

N-Methyl amino acids, as a class, demonstrate effective coupling yields in solid-phase peptide synthesis (SPPS) when appropriate coupling reagents (e.g., PyBOP, HATU, or PyBroP) are employed, with reported coupling efficiencies frequently exceeding 90% for N-methyl valine derivatives under optimized conditions [1]. N-Boc-N,3-dimethyl-L-valine, possessing both the N-methyl and Boc functionalities, retains compatibility with standard Boc-SPPS protocols, including TFA-mediated deprotection and HF or TFMSA cleavage [2]. The tert-leucine scaffold's steric hindrance at the β-carbon does not abrogate the α-carboxyl reactivity, as the reactive site remains sterically accessible [3].

N-methylation peptide coupling Boc-SPPS

N-Boc-N,3-dimethyl-L-valine Procurement Scenarios


Conformationally Constrained Peptidomimetics

When designing peptidomimetics that require restricted backbone flexibility and enhanced metabolic stability, N-Boc-N,3-dimethyl-L-valine provides the synergistic benefit of N-methylation (preventing hydrogen-bond donation and enabling cis-trans isomerism control) combined with the steric constraint of the tert-leucine side chain [1]. The predicted cLogP of ~2.40 exceeds that of N-Boc-L-valine by approximately 0.4–0.5 log units, contributing to improved membrane permeability of the resulting peptide .

Tubulin-Binding Anticancer Payloads

In the synthesis of hemiasterlin and related tubulin inhibitor conjugates, the β,β-dimethyl-L-valine scaffold (tert-leucine) is a pharmacophoric element critical for Vinca domain binding [2]. N-Boc-N,3-dimethyl-L-valine serves as the orthogonally protected precursor, enabling sequential chain elongation in convergent synthetic strategies [3]. Substitution with N-Boc-N-methyl-L-valine would eliminate the gem-dimethyl motif, potentially reducing target binding affinity.

N-Methylated Cyclic Peptide Synthesis

Cyclic peptides incorporating multiple N-methyl amino acids often exhibit improved oral bioavailability and target selectivity [4]. N-Boc-N,3-dimethyl-L-valine adds both N-methyl functionality and extreme steric bulk in a single residue, enabling exploration of hydrophobic, protease-resistant macrocycle cores. Its pKa of ~4.05 is compatible with standard Boc-SPPS deprotection and coupling cycles , facilitating integration into automated parallel synthesis workflows.

Hydrophobicity SAR Studies

Systematic structure-activity relationship (SAR) studies that require stepwise modulation of peptide hydrophobicity can use N-Boc-N,3-dimethyl-L-valine as the most lipophilic member of the N-methyl valine/tert-leucine series [5]. The higher predicted LogP relative to N-Boc-N-methyl-L-valine and N-Boc-L-valine provides an anchor point for correlating retention time, cellular uptake, and biological activity with incremental hydrophobicity changes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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